

# Spectroscopic and Spectrometric Characterization of Aspochalasin I: A Technical Guide

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## Compound of Interest

Compound Name: *Aspochalasin I*

Cat. No.: *B1257467*

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## Introduction

**Aspochalasin I** is a member of the cytochalasan family of fungal metabolites, a class of compounds known for their diverse and potent biological activities. These activities often stem from their ability to interact with actin filaments, making them valuable tools in cell biology research and potential starting points for drug discovery programs. A thorough understanding of their structure is paramount for elucidating their mechanism of action and for any further development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **Aspochalasin I**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this class of natural products. While the primary focus of this guide is **Aspochalasin I**, detailed spectroscopic data was most readily available for the closely related stereoisomer, Aspochalasin H1. This guide presents the data for Aspochalasin H1, which possesses the same molecular formula,  $C_{24}H_{35}NO_5$ , as **Aspochalasin I** and serves as a valuable proxy for understanding the spectroscopic features of this molecular scaffold.

## Mass Spectrometry Data of Aspochalasin H1

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data was acquired to determine the elemental composition of Aspochalasin H1.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] <sup>+</sup>	418.2593	418.2592	C <sub>24</sub> H <sub>36</sub> NO <sub>5</sub>
[M+Na] <sup>+</sup>	440.2413	440.2398	C <sub>24</sub> H <sub>35</sub> NNaO <sub>5</sub>

## NMR Spectroscopic Data of Aspochalasin H1

The structure of Aspochalasin H1 was elucidated using a combination of 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Position	<sup>13</sup> C (δc)	<sup>1</sup> H (δH, multiplicity, J in Hz)
1	175.2	-
3	58.9	3.78, m
4	33.5	2.60, m
5	40.8	1.56, m
6	130.4	5.39, s
7	135.2	-
8	40.9	2.64, m
9	170.8	-
10	31.8	2.29, m
11	22.7	1.29, m
12	23.0	1.29, m
13	129.2	6.04, d, 11.0
14	137.9	-
15	41.2	3.02, d, 11.5
16	38.1	3.10, d, 10.0
17	70.8	3.80, m
18	73.4	4.40, d, 1.9
19	60.5	2.82, s
20	52.2	-
21	21.3	1.21, d, 7.0
22	20.1	0.90, d, 2.5
23	20.0	0.91, d, 2.5
24	28.5	1.42, s

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25	19.8	1.76, s
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## Experimental Protocols

### NMR Spectroscopy

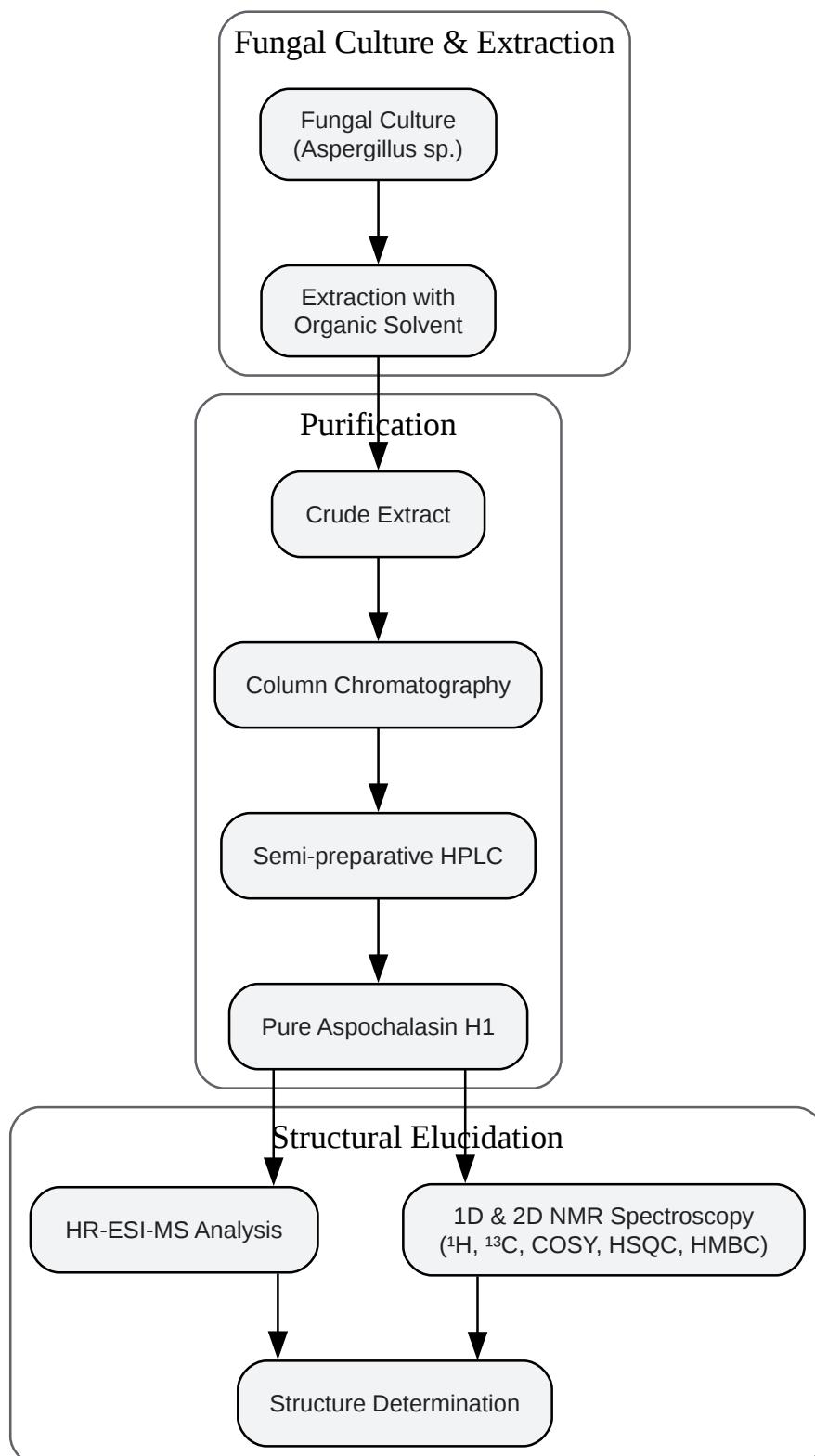
NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Standard pulse sequences were used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC spectra. Chemical shifts are referenced to the residual solvent signals.

### High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using an Agilent 6530 Accurate-Mass Q-TOF LC-MS spectrometer. The analysis was performed in positive ion mode. The sample was introduced into the mass spectrometer via an LC system, and the data was analyzed to determine the accurate mass and elemental composition of the parent ions.

### Experimental Workflow: Isolation and Characterization of Aspochalasin H1

The following diagram illustrates the general workflow for the isolation and structural elucidation of Aspochalasin H1 from a fungal source.



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Caption: Workflow for the isolation and structural elucidation of Aspochalasin H1.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Aspochalasin I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1257467#spectroscopic-data-of-aspochalasin-i-nmr-ms\]](https://www.benchchem.com/product/b1257467#spectroscopic-data-of-aspochalasin-i-nmr-ms)

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